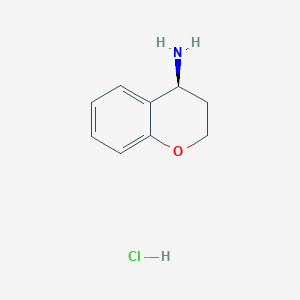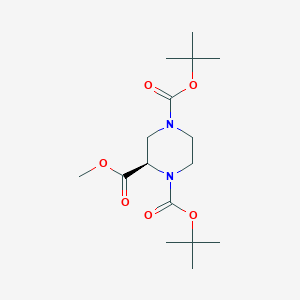![molecular formula C12H14N2OS B1425388 [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine CAS No. 1340521-16-5](/img/structure/B1425388.png)
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
Descripción general
Descripción
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine, also known as MPTM, is a thiazole derivative that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
- Derivatives of methanamine compounds, including those similar to [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds exhibit varying degrees of effectiveness against bacterial and fungal strains (Visagaperumal et al., 2010).
Molecular Docking and Quantum Chemical Calculations
- Molecular docking and quantum chemical calculations have been performed on related thiazole compounds to understand their molecular structure, spectroscopic data, and potential biological effects. These studies help in predicting the molecular interactions and potential applications of these compounds in biological systems (Viji et al., 2020).
Synthesis and Characterization
- Similar thiazole-based compounds have been synthesized and characterized using various spectroscopic techniques. These studies provide insights into the structural and chemical properties of such compounds, which are crucial for understanding their potential applications in scientific research (Shimoga et al., 2018).
Enantioselective Interactions
- Research has shown that certain methoxyalkyl thiazoles, which are structurally related to the compound , have selective interactions with enzymes like 5-lipoxygenase. This property is important for the development of drugs targeting specific pathways (Bird et al., 1991).
Anti-Proliferative Effects
- Some thiazole compounds have been synthesized and tested for their anticancer activities, specifically against breast cancer cells. The study of these compounds helps in understanding their potential applications in cancer research and treatment (Sonar et al., 2020).
Histamine H1 Receptor Activity
- Thiazol-4-ylethanamine derivatives, which are structurally related to the compound of interest, have been synthesized and tested for their activity on histamine H1-receptors. This research is significant for developing compounds with potential therapeutic applications in allergic and inflammatory conditions (Walczyński et al., 1999).
Anticancer and Antimicrobial Activities
- Another study focused on the characterization of a similar thiazol compound and evaluated its antimicrobial and anticancer activities. Such studies are instrumental in discovering new therapeutic agents (Viji et al., 2020).
Analgesic, Anti-inflammatory, and Antimicrobial Activities
- Thiazole compounds have been synthesized and evaluated for their analgesic, anti-inflammatory, and antimicrobial activities, highlighting their potential use in pain management and infection control (Gein et al., 2019).
Propiedades
IUPAC Name |
[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-15-8-11-14-10(7-13)12(16-11)9-5-3-2-4-6-9/h2-6H,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBTZXGPIAYMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=C(S1)C2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1425313.png)



![5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1425319.png)


![2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde](/img/structure/B1425323.png)
